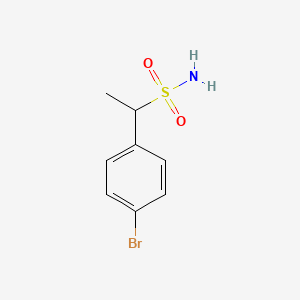![molecular formula C8H10N4 B12313842 2-[(1r)-1-Azidopropyl]pyridine](/img/structure/B12313842.png)
2-[(1r)-1-Azidopropyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1r)-1-Azidopropyl]pyridine is a chemical compound that belongs to the class of azido compounds It features a pyridine ring substituted with an azidopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1r)-1-Azidopropyl]pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with an appropriate azidopropyl precursor under controlled conditions. For instance, the reaction of pyridine with 1-azido-2-propanol in the presence of a base such as sodium hydride can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1r)-1-Azidopropyl]pyridine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, amines, and nitro compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(1r)-1-Azidopropyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in bioconjugation reactions to label biomolecules with azide groups.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1r)-1-Azidopropyl]pyridine involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and material science applications .
Comparison with Similar Compounds
Similar Compounds
2-Azidopyridine: Similar structure but lacks the propyl group.
3-Azidopyridine: Similar structure with the azido group at a different position on the pyridine ring.
4-Azidopyridine: Another positional isomer with the azido group at the fourth position.
Uniqueness
2-[(1r)-1-Azidopropyl]pyridine is unique due to the presence of the azidopropyl group, which imparts distinct reactivity and properties compared to other azidopyridine derivatives. This makes it particularly useful in specific synthetic and research applications .
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-[(1R)-1-azidopropyl]pyridine |
InChI |
InChI=1S/C8H10N4/c1-2-7(11-12-9)8-5-3-4-6-10-8/h3-7H,2H2,1H3/t7-/m1/s1 |
InChI Key |
IWHRBMQKYNTCJT-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=CC=N1)N=[N+]=[N-] |
Canonical SMILES |
CCC(C1=CC=CC=N1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


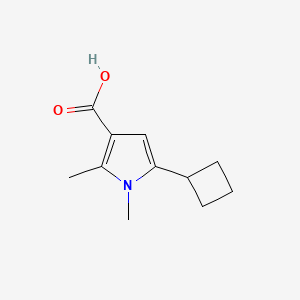
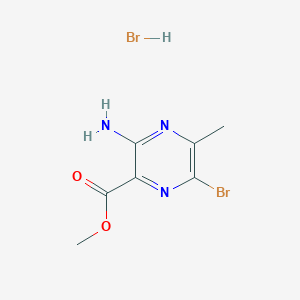
![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B12313771.png)
![rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans](/img/structure/B12313773.png)

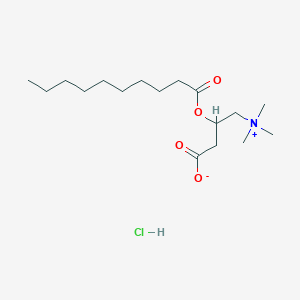
![[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B12313794.png)
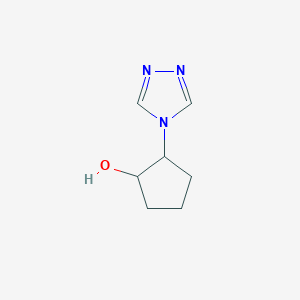
![(3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12313808.png)

![6-[4-[(4-Fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12313819.png)
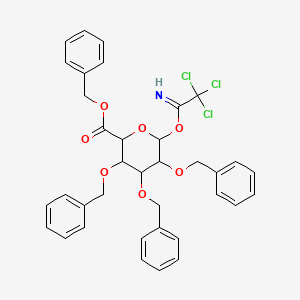
![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B12313838.png)
